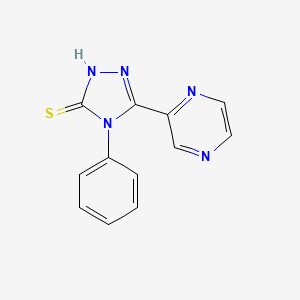

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, which affords the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Synthesis Analysis

The synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction yields the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The product is then reacted with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” has been studied using X-ray diffractometry . The central 1,2,4-triazole ring is substituted at the C3, N4, and C5 atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” include the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction is followed by the reaction of the product with chloroacetic acid and an acid-catalyzed esterification with methyl alcohol .Aplicaciones Científicas De Investigación

Crystal Engineering and Supramolecular Architectures

The synthesis of phpy2NS involves the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, followed by its reaction with chloroacetic acid and an acid-catalyzed esterification. The resulting compound has been studied for its crystal structures using X-ray diffractometry . Researchers explore its potential as a building block for designing novel coordination complexes and supramolecular assemblies. The compound’s hydrogen bonding capabilities and crystal packing arrangements contribute to its relevance in crystal engineering.

Metal Complexes: Mercury (Hg) Coordination

The ligand phpy2NS forms a stable Hg(II) complex, [Hg(phpy2NS)Cl2], through coordination with HgCl2. The molecular and supramolecular structures of this complex have been characterized. Metal complexes play a crucial role in catalysis, sensing, and biological applications. Investigating the reactivity and properties of this Hg(II) complex is essential for understanding its potential in these areas .

Antiproliferative Activity

While not extensively studied, phpy2NS could be evaluated for its antiproliferative properties. Researchers can assess its impact on cell growth and viability, potentially leading to the development of new anticancer agents. In vitro and in vivo studies are necessary to explore its efficacy against specific cancer cell lines .

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Triazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions .

Pharmacokinetics

The bioavailability of such compounds can be influenced by various factors, including their chemical structure, formulation, and the physiological characteristics of the individual .

Result of Action

It’s known that the effects of triazole derivatives can vary widely depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These factors can include physiological conditions (such as pH and temperature), the presence of other substances, and the specific characteristics of the target cells or tissues .

Propiedades

IUPAC Name |

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAGBKDTUZPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)

![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)